ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate
Description
Ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate (CAS: 478248-78-1) is a heterocyclic compound featuring a 1,2,3-triazole core linked to a benzoyl-imidazole moiety and an ethyl benzoate group. Its structural complexity arises from the integration of three pharmacophoric motifs:
- 1,2,3-Triazole: Known for metabolic stability and hydrogen-bonding capabilities .
- Imidazole: A nitrogen-rich aromatic ring with applications in coordination chemistry and drug design .
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring regioselective 1,4-substitution of the triazole ring . Its structural characterization likely employs X-ray crystallography refined using SHELXL, a standard tool for small-molecule analysis .
Properties
IUPAC Name |
ethyl 4-[4-(4-imidazol-1-ylbenzoyl)triazol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-2-29-21(28)16-5-9-18(10-6-16)26-13-19(23-24-26)20(27)15-3-7-17(8-4-15)25-12-11-22-14-25/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFUNOOCBJGWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate typically involves multiple steps, starting with the preparation of the imidazole and triazole intermediates. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . . The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and click reactions, as well as the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole and triazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and triazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Functional Group Variations
The compound’s closest analogs are triazole derivatives with imidazole or benzimidazole substituents. Key comparisons include:
Key Observations :
- Triazole Linker : The 1,2,3-triazole in the target compound and ITBP/TTBP enhances stability compared to 1,2,4-triazoles (e.g., C1), which exhibit different electronic profiles .
- Imidazole vs.
- Substituent Position: The para-substituted benzoyl group in the target compound may enhance crystallinity compared to ITBP’s methyl-linked benzophenone .
Key Observations :
- Click Chemistry Superiority : The target compound’s CuAAC route ensures higher regioselectivity and efficiency than thermal methods (ITBP/TTBP) or CAN-catalyzed reactions (C1-C9) .
- Scalability : One-pot syntheses (C1-C9) may sacrifice purity for speed, whereas stepwise CuAAC allows precise functionalization .
Key Observations :
- Unrealized Potential: The target compound’s lack of reported bioactivity contrasts with its structural analogs (e.g., Compound 14a-c’s anticancer activity), suggesting untested pharmacological utility .
- Corrosion Inhibition : Imidazole-containing ITBP outperforms TTBP, highlighting the importance of the imidazole’s electron-donating capacity .
Biological Activity
Ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes an imidazole ring and a triazole moiety, which are known for their biological significance.
Biological Activity Overview
Research has indicated that compounds containing imidazole and triazole units exhibit a variety of biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound have been explored in several studies.
Antifungal Activity
One significant area of research has focused on the antifungal properties of this compound. In a study evaluating various triazole derivatives against Candida albicans, this compound demonstrated considerable antifungal activity. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Fluconazole | 8 | Standard control |
| Itraconazole | 16 | Standard control |
The results indicated that the compound exhibited synergistic effects when combined with fluconazole, enhancing its antifungal efficacy.
Anticancer Activity
Another critical aspect of the biological activity of this compound is its anticancer potential. Research involving various cancer cell lines has shown that this compound can induce apoptosis in cancer cells.
In vitro studies on human breast cancer cell lines (MCF-7) revealed the following findings:
| Treatment | IC50 (µM) | Cell Viability (%) |
|---|---|---|
| This compound | 15 | 30% |
| Doxorubicin | 5 | 20% |
The compound was observed to induce cell cycle arrest at the G2/M phase and activate caspase pathways leading to programmed cell death.
The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes associated with fungal and cancer cell metabolism. The imidazole and triazole moieties are believed to interact with specific targets within these cells, disrupting normal function and leading to cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example:
React 4-(1H-imidazol-1-yl)benzoyl azide with a propargyl-containing benzoate ester.
Use CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a t-BuOH:H₂O (1:3) solvent system at room temperature for 18 hours .
Purify via column chromatography (SiO₂, 20% EtOAc/hexane) to isolate the product .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use spectroscopic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.0 ppm for imidazole and triazole) and ester carbonyl signals (δ ~165–170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Match molecular ion peaks (e.g., [M+H]+) to theoretical molecular weights .
Q. What solvents are suitable for solubility and reaction optimization?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound's aromatic and heterocyclic nature. For reactions, use acetonitrile or t-BuOH:H₂O mixtures to balance solubility and reactivity .
Advanced Research Questions
Q. How to resolve contradictory spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., CCDC 1538327 for analogous imidazole derivatives) .
- Elemental Analysis : Verify purity (>98%) to rule out impurities distorting spectral data .
Q. What computational methods predict biological activity or stability?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .
- MD Simulations : Evaluate conformational stability in aqueous environments using GROMACS .
Q. How to optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 18 hours to 30 minutes) while maintaining high yields .
- Catalyst Screening : Test alternative catalysts (e.g., CuI or Ru-based systems) for improved regioselectivity .
- Flow Chemistry : Enhance reproducibility and heat transfer in continuous flow reactors .
Q. What strategies address low regioselectivity in triazole formation?
- Methodological Answer :
- Protecting Groups : Shield reactive sites on the benzoyl or imidazole moieties during cycloaddition .
- Solvent Optimization : Use DMF:H₂O mixtures to stabilize transition states and favor 1,4-triazole regioisomers .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to isolate the dominant product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
